molecular formula C16H16N2O2S2 B2968746 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034344-83-5

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2968746
CAS No.: 2034344-83-5
M. Wt: 332.44
InChI Key: IIPNWRNIILMONH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-carboxamide derivative featuring a thiophene ring substituted with a 1-hydroxyethyl group and an ethyl linker bridging the thiophene and benzothiazole moieties. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7,10,19H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNWRNIILMONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s worth noting that thiazole, a component of the given compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment in which it is present.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the thiophene ring : This can be achieved through the reaction of thiophene derivatives with various electrophiles.
  • Coupling with benzo[d]thiazole : The carboxamide group is introduced via amide coupling techniques, often utilizing coupling agents such as EDC or DCC in the presence of a base.

The compound's structure is confirmed through various spectroscopic methods, including NMR and mass spectrometry.

2.1 Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of benzo[4,5]imidazo[2,1-b]thiazole have shown promising results against cancer cell lines such as HeLa and HepG2:

CompoundCell LineIC50 (µM)Notes
D04HeLa0.42Most potent
D08HeLa2.49Significant activity
D09HeLa14.05Moderate activity

These findings suggest that the incorporation of thiophene and benzo[d]thiazole moieties may enhance the compound's efficacy against tumor cells .

2.2 Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies indicate that similar benzothiazole derivatives possess significant antibacterial and antifungal activities:

CompoundTarget Bacteria/FungiMIC (µM)Activity
86Staphylococcus aureus15.0High activity
88E. coli20.0Potent antibacterial
89Candida albicans12.0Potent antifungal

These results highlight the potential for developing new antimicrobial agents based on this compound's structure .

2.3 Neuroprotective Activity

Emerging research suggests that compounds with similar frameworks may exhibit neuroprotective effects, particularly in models of Alzheimer's disease. Compounds targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have shown promise in preventing neurodegeneration:

CompoundAChE Inhibition (%)MAO-B Inhibition (%)
1108075

This indicates a potential dual action in combating neurodegenerative diseases .

3. Case Studies

Case Study 1: Antitumor Efficacy in vitro

A study investigated the antitumor effects of a series of benzo[d]thiazole derivatives, including compounds similar to this compound). The results indicated that these compounds inhibited cell proliferation in cancer cell lines significantly more than existing treatments like gefitinib, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Testing

In a separate evaluation, several benzothiazole derivatives were tested against common pathogens, showing excellent inhibitory concentrations against Staphylococcus aureus and Candida albicans. These findings emphasize the relevance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous benzothiazole and thiophene derivatives reported in the literature. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Key Analytical Methods Reference
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (Target Compound) Benzothiazole-thiophene 1-Hydroxyethyl, ethyl linker N/A N/A Not reported N/A
2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole Benzothiazole-thiophene dimer None N/A N/A X-ray crystallography, NMR
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Benzothiazole Cycloheptylamine, propoxy linker 33 Not reported NMR, MS
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) Thiazolidinone-thioxoacetamide 5-Nitro-2-furyl, 4-fluorophenyl 53 155–156 ¹H-NMR, MS, elemental analysis
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (97) Benzothiazole-thiophene-sulfonamide Isoxazol-5-yl, sulfonamide Not reported Not reported ¹H-NMR

Key Structural and Functional Differences

Backbone Complexity: The target compound’s ethyl linker and hydroxyethyl group distinguish it from dimeric benzothiazole-thiophene structures (e.g., ), which lack functional side chains.

Substituent Effects :

  • The hydroxyethyl group on the thiophene ring may confer improved solubility over hydrophobic analogs like the cycloheptylamine-substituted compound 3e .
  • Unlike sulfonamide derivatives (e.g., ), the target compound’s carboxamide group may exhibit different hydrogen-bonding interactions with biological targets.

Synthetic Accessibility: Thiazolidinone derivatives (e.g., ) are synthesized via multistep routes (yields 53–90%), whereas benzothiazole-carboxamides (e.g., ) often require coupling reagents like EDCI/HOBt, with yields as low as 10–57%. The target compound’s synthesis would likely involve similar coupling strategies but remains unreported in the evidence.

Hypothetical Bioactivity Insights

  • Antimicrobial Potential: Thiophene-benzothiazole hybrids (e.g., ) show activity against bacterial and fungal strains, suggesting the hydroxyethyl variant may share this profile.
  • Enzyme Inhibition : The carboxamide group in related compounds (e.g., ) interacts with proteases or kinases, implying possible inhibitory effects for the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Thiophene functionalization : Friedel-Crafts acylation or coupling reactions to introduce substituents like the 1-hydroxyethyl group .
  • Amide bond formation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with thiophen-ethylamine intermediates using carbodiimides (e.g., EDC/HOBt) .
  • Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate gradients) to isolate the final product .
    • Analytical Validation : Confirmed via 1H^1H NMR (δ 1.91–8.96 ppm for key protons), 13C^{13}C NMR, and LCMS (e.g., m/z 396.99–465.33 [M+1]+^+) .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy : 1H^1H NMR identifies proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm; hydroxyethyl group at δ 1.3–4.2 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ 165–175 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI+ showing [M+1]+^+) .
  • HPLC : Purity assessment (>95% using C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. What experimental design considerations are critical for X-ray crystallography of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain single crystals. SHELX programs (e.g., SHELXL) refine structures, but challenges include twinning or low-resolution data .
  • Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve accuracy. Address disorder in the hydroxyethyl group via TLS refinement .
  • Validation : Check R-factors (<5%), bond length deviations (±0.02 Å), and CCDC deposition .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and controls (e.g., indomethacin for COX inhibition) .
  • Dose-Response Curves : Calculate IC50_{50} values (e.g., 10–100 µM) with triplicate measurements to address variability .
  • Mechanistic Studies : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to validate target binding .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to assess solubility (LogP <3), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Docking Simulations : Prioritize targets (e.g., COX-2 or β-amyloid) using Glide SP scoring. Refine poses with molecular dynamics (AMBER) to evaluate binding stability .
  • SAR Analysis : Modify the hydroxyethyl or thiophene groups to enhance metabolic stability (e.g., fluorination or methyl substitution) .

Q. How to address low synthetic yields in scale-up protocols?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional bases (e.g., K2_2CO3_3) with DMAP or Pd catalysts for coupling reactions, improving yields from 10% to >50% .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful purification to remove residues .
  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation of thiophene) and improve reproducibility .

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